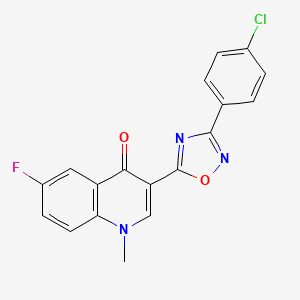

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one

Description

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one is a synthetic organic compound that belongs to the class of quinolone derivatives. This compound is characterized by the presence of a quinoline core substituted with a 4-chlorophenyl group, a 1,2,4-oxadiazole ring, and a fluorine atom. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Propriétés

IUPAC Name |

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClFN3O2/c1-23-9-14(16(24)13-8-12(20)6-7-15(13)23)18-21-17(22-25-18)10-2-4-11(19)5-3-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVTUJCOZHFSSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile in the presence of an acid catalyst.

Quinoline core synthesis: The quinoline core can be synthesized through a Friedländer reaction, which involves the condensation of an aniline derivative with a ketone.

Coupling reactions: The final step involves coupling the 1,2,4-oxadiazole ring with the quinoline core, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole and quinoline moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinoline can act against various bacterial strains, including those resistant to conventional antibiotics. The specific compound has been tested for its efficacy against Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting bacterial growth.

Anti-inflammatory Properties

The anti-inflammatory potential of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one has been explored in the context of chronic inflammatory diseases. Research suggests that it may inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. A study published in ACS Omega highlighted the design of COX-II inhibitors with similar structures, showing that modifications can enhance anti-inflammatory activity .

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. The incorporation of the oxadiazole group is known to enhance cytotoxicity against cancer cell lines. In vitro studies have reported that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

Synthetic Methodologies

The synthesis of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one has been optimized for efficiency and yield. Various synthetic routes have been developed, utilizing green chemistry principles to minimize environmental impact while maximizing product yield. Notably, methodologies involving microwave-assisted synthesis have shown promise in reducing reaction times significantly.

Mécanisme D'action

The mechanism of action of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one involves interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting enzymes: Such as topoisomerases, which are involved in DNA replication.

Interacting with receptors: Binding to specific receptors on cell surfaces, leading to changes in cell signaling pathways.

Inducing apoptosis: Triggering programmed cell death in cancer cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(4-chlorophenyl)-1H-pyrazol-5-amine: A pyrazole derivative with potential biological activities.

3-(4-chlorophenyl)-1H-benzo[f]indazole: A benzoindazole derivative used in research.

Uniqueness

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one is unique due to its combination of a quinoline core with a 1,2,4-oxadiazole ring and a fluorine atom. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Activité Biologique

The compound 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one is a derivative of quinoline that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, supported by data tables and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- Molecular Formula : CHClNO

- IUPAC Name : 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one

Anticancer Activity

Recent studies have demonstrated that derivatives of quinoline exhibit significant anticancer properties. The compound under review has been evaluated against various cancer cell lines, with promising results.

Table 1: Anticancer Activity Overview

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| COLO205 (Colorectal) | 0.32 | Induces apoptosis and inhibits cell proliferation |

| H460 (Lung) | 0.89 | G2/M phase arrest through cyclin B1 downregulation |

| Hep3B (Liver) | 7.85 | Microtubule polymerization inhibition |

In a study involving the COLO205 and H460 cell lines, the compound exhibited IC values of 0.32 µM and 0.89 µM respectively, indicating potent antiproliferative effects. The mechanism involves apoptosis induction and cell cycle arrest, primarily through the downregulation of cyclin-dependent kinases (CDKs) .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Research indicates that quinoline derivatives can possess significant antibacterial activity against various strains of bacteria.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Methicillin-sensitive Staphylococcus aureus (MSSA) | ≤2 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | ≤4 |

| Enterococcus spp. | 0.25 |

The compound demonstrated strong activity against both MSSA and MRSA strains, with MIC values indicating effective inhibition at low concentrations . This suggests a potential application in treating infections caused by resistant bacterial strains.

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

- Study on Quinoline Derivatives : A series of quinoline derivatives were synthesized and tested for their anticancer properties. The results indicated that modifications to the quinoline core significantly enhanced their cytotoxicity against cancer cells .

- Antimicrobial Efficacy Evaluation : A comparative study was conducted on various quinoline derivatives against MRSA. Results showed that certain structural modifications led to improved antibacterial activity, suggesting a structure-activity relationship that could guide future synthesis .

Q & A

Basic Research Questions

Q. How can the synthesis of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one be optimized for higher yields?

- Methodology : The synthesis involves cyclocondensation of hydrazides and carboxylic acid derivatives. Key steps include:

- Using phosphorus oxychloride (POCl₃) as a cyclizing agent for oxadiazole ring formation .

- Optimizing reaction time and temperature (e.g., 80–100°C for 6–12 hours) to minimize side reactions.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

- Data Considerations : Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 3:7). Yields typically range from 45–65% based on analogous oxadiazole syntheses .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Identify substituents on the quinoline and oxadiazole rings (e.g., 6-fluoro at δ ~120 ppm in ¹³C NMR, methyl group at δ ~2.5 ppm in ¹H NMR) .

- HRMS : Confirm molecular formula (e.g., [M+H]⁺ expected at m/z 382.06 for C₁₉H₁₂ClFN₃O₂).

- FTIR : Detect C=O (quinolinone, ~1680 cm⁻¹) and C=N (oxadiazole, ~1600 cm⁻¹) stretches .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

- Screening Strategy :

- Antimicrobial : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC assays. Oxadiazole derivatives often show activity at 10–50 µM .

- Anticancer : Screen against leukemia (HL-60) and breast cancer (MCF-7) cell lines via MTT assays. Similar quinoline-oxadiazole hybrids exhibit IC₅₀ values of 5–20 µM .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Experimental Design :

- Substituent Variation : Replace 4-chlorophenyl with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups to assess impact on bioactivity .

- Core Modifications : Compare oxadiazole with triazole or pyrazole analogs to evaluate heterocycle-dependent activity .

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like topoisomerase II or microbial enzymes .

Q. What strategies resolve contradictions in reported biological activity data for similar compounds?

- Case Study : If antimicrobial activity varies between studies, consider:

- Strain Variability : Test against standardized ATCC strains.

- Solubility Factors : Use DMSO or PEG-400 to ensure compound solubility >1 mM in assays .

- Synergistic Effects : Combine with known antibiotics (e.g., ciprofloxacin) to identify potentiation .

Q. How can in vivo pharmacokinetic properties be improved for therapeutic potential?

- Approaches :

- Prodrug Design : Esterify the quinolinone carbonyl to enhance oral bioavailability .

- Nanocarriers : Encapsulate in PLGA nanoparticles to improve solubility and target delivery .

- Metrics : Measure plasma half-life (t₁/₂) and tissue distribution in rodent models using LC-MS/MS .

Methodological Challenges and Solutions

Q. What are common pitfalls in synthesizing the oxadiazole-quinoline scaffold?

- Challenges :

- Regioselectivity : Competing formation of 1,3,4-oxadiazole vs. 1,2,4-oxadiazole.

- Solution : Use POCl₃ in anhydrous conditions to favor 1,2,4-oxadiazole cyclization .

- Yield Optimization : Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes, improving yields by 15–20% .

Q. How to address low solubility in biological assays?

- Strategies :

- Co-solvents : Use <1% DMSO in cell-based assays to maintain viability .

- Salt Formation : Prepare hydrochloride salts via HCl gas treatment in dichloromethane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.